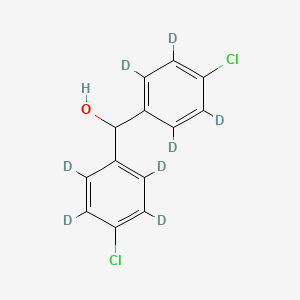

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol

Description

Historical Development and Significance

The development of this compound emerged from the growing need for isotopically labeled reference standards in analytical chemistry during the late 20th and early 21st centuries. The compound was assigned the Chemical Abstracts Service registry number 1219805-85-2, establishing its unique identity in chemical databases. The historical significance of this compound lies in its role as part of the broader evolution of deuterium labeling technology, which revolutionized analytical chemistry by providing internal standards with nearly identical chemical properties to their unlabeled counterparts while offering distinct mass spectrometric signatures.

The development of hydrogen isotope exchange techniques has been instrumental in creating such deuterated compounds. Recent research has demonstrated that benzylic aromatic positions can be deuterated very effectively using various catalytic systems. This advancement in synthetic methodology has enabled the production of highly pure deuterated standards like this compound with exceptional isotopic purity levels reaching 98 atom percent deuterium.

The significance of this compound extends beyond its immediate analytical applications. It represents a milestone in the field of stable isotope chemistry, where the systematic replacement of hydrogen atoms with deuterium creates tools that enable scientists to trace molecular pathways, understand reaction mechanisms, and quantify compounds with unprecedented precision. The compound's development has contributed to advances in pharmaceutical analysis, environmental monitoring, and biochemical research.

Nomenclature and Chemical Classification

This compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The compound's name explicitly indicates the presence of two 4-chlorophenyl groups, each containing four deuterium atoms at positions 2, 3, 5, and 6 of the aromatic rings, connected through a central methyl alcohol group. This nomenclature system ensures precise identification of the deuterium substitution pattern, which is critical for analytical applications.

The chemical classification of this compound places it within several important categories. Primarily, it belongs to the class of stable isotope labeled compounds, specifically deuterated organic molecules. From a structural perspective, it is classified as a secondary alcohol, similar to its non-deuterated analog 4,4'-dichlorobenzhydrol. The compound also falls under the category of benzhydrol derivatives, which are characterized by the presence of two aromatic rings connected through a carbon atom bearing a hydroxyl group.

The molecular formula C13D8H2Cl2O provides a precise atomic composition, indicating the presence of thirteen carbon atoms, eight deuterium atoms, two hydrogen atoms, two chlorine atoms, and one oxygen atom. This formula distinguishes it from the non-deuterated 4,4'-dichlorobenzhydrol, which has the molecular formula C13H10Cl2O and molecular weight of 253.12 grams per mole. The deuterium substitution results in a mass increase of approximately 8 daltons, reflecting the replacement of eight hydrogen atoms with deuterium.

Table 1: Comparative Molecular Properties

Relationship to 4,4'-Dichlorobenzhydrol

The relationship between this compound and 4,4'-dichlorobenzhydrol is fundamental to understanding the compound's analytical significance. The deuterated compound serves as the isotopically labeled analog of 4,4'-dichlorobenzhydrol, maintaining identical chemical properties while providing distinct mass spectrometric characteristics. This relationship makes it an ideal internal standard for quantitative analysis of 4,4'-dichlorobenzhydrol and related compounds.

4,4'-Dichlorobenzhydrol, also known as bis(4-chlorophenyl)methanol, is a secondary alcohol that plays important roles in various chemical and biological systems. It has been identified as a metabolite of the insecticide dichlorodiphenyltrichloroethane, demonstrating its environmental relevance. The compound serves as an intermediate in the synthesis of various pharmaceuticals and has applications in organic synthesis as a building block for more complex molecules.

The structural similarity between the deuterated and non-deuterated forms ensures that they exhibit nearly identical physical and chemical properties, including solubility, reactivity, and chromatographic behavior. Both compounds demonstrate similar solubility characteristics, being slightly soluble in dimethyl sulfoxide and methanol. This similarity is crucial for analytical applications, as it ensures that the deuterated internal standard behaves identically to the analyte throughout sample preparation and analysis procedures.

The preparation methods for both compounds follow similar synthetic pathways, with the deuterated version requiring specialized deuterated starting materials or deuterium exchange reactions. The synthesis of 4-chlorobenzhydrol, a related compound, involves the reduction of 4-chlorobenzophenone using sodium borohydride in isopropyl alcohol. Similar methodologies can be adapted for the preparation of the deuterated analog, utilizing deuterated reducing agents or deuterated solvents to achieve isotopic incorporation.

Research Significance of Deuterium Labeling

The research significance of deuterium labeling in this compound extends across multiple scientific disciplines and analytical applications. Deuterium labeling serves as a powerful tool for investigating reaction mechanisms, metabolic pathways, and molecular dynamics through kinetic isotope effects. The systematic replacement of hydrogen atoms with deuterium in specific positions allows researchers to trace the fate of these atoms during chemical transformations and biological processes.

In mass spectrometry applications, the deuterated compound serves as an internal standard that compensates for matrix effects and instrumental variations during analysis. The mass difference of 8 daltons between the deuterated and non-deuterated forms provides clear separation in mass spectra, enabling accurate quantification even in complex biological or environmental matrices. This analytical advantage has made deuterated standards indispensable in pharmaceutical analysis, environmental monitoring, and forensic investigations.

The high isotopic purity of 98 atom percent deuterium achieved in this compound represents a significant technical accomplishment. This level of deuterium incorporation ensures minimal interference from non-deuterated impurities and provides reliable analytical performance. The achievement of such high isotopic purity requires sophisticated synthetic techniques and rigorous purification procedures, reflecting the advanced state of stable isotope chemistry.

Recent developments in hydrogen isotope exchange methodology have enhanced the accessibility of deuterated compounds like this compound. Catalytic deuteration techniques have enabled the selective incorporation of deuterium into aromatic positions, particularly benzylic positions, with high efficiency and selectivity. These methodological advances have expanded the scope of deuterium labeling and improved the quality of labeled compounds available for research applications.

Table 2: Deuterium Labeling Applications and Advantages

Properties

IUPAC Name |

bis(4-chloro-2,3,5,6-tetradeuteriophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H/i1D,2D,3D,4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUYGURFBULKPA-PGRXLJNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Hydrogen-Deuterium Exchange

A widely adopted method involves acid-catalyzed exchange using deuterated solvents. For example, deuterated hydrochloric acid (DCl) or sulfuric acid (D2SO4) in D2O facilitates proton-deuterium substitution at aromatic positions. This approach leverages the electrophilic aromatic substitution mechanism, where acidic protons ortho and para to electron-withdrawing chlorine groups are preferentially replaced. The reaction typically proceeds at elevated temperatures (50–80°C) over 24–48 hours, achieving isotopic enrichments exceeding 90%.

Reduction of Deuterated Ketone Intermediates

An alternative route involves synthesizing the deuterated alcohol via reduction of a ketone precursor. For instance, bis(4-chlorophenyl)ketone is treated with deuterated reducing agents such as sodium borodeuteride (NaBD4) in deuterated methanol (CD3OD). This method ensures selective deuteration at the benzylic position while preserving the aromatic deuterium labels.

Step-by-Step Synthesis Protocol

The synthesis of bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol can be broken into three stages: (1) preparation of the non-deuterated intermediate, (2) deuterium incorporation, and (3) purification.

Synthesis of Bis(4-chlorophenyl)methanol

The non-deuterated precursor is synthesized via Friedel-Crafts alkylation:

-

Reaction Setup : 4-chlorobenzaldehyde (1.0 eq) reacts with 4-chlorophenylmagnesium bromide (2.2 eq) in anhydrous tetrahydrofuran (THF) at 0°C.

-

Quenching and Isolation : The mixture is quenched with ammonium chloride, extracted with dichloromethane (DCM), and purified via silica gel chromatography to yield bis(4-chlorophenyl)methanol.

| Parameter | Value |

|---|---|

| Yield | 82–90% |

| Purity (HPLC) | >98% |

| Melting Point | 145–147°C |

Deuteration Process

Deuterium is introduced using a two-step protocol:

-

Aromatic Deuteration : The precursor is dissolved in D2O containing DCl (10% v/v) and heated at 70°C for 48 hours. This replaces all four aromatic protons (2,3,5,6 positions) with deuterium.

-

Benzylic Deuteration : The product is treated with NaBD4 in CD3OD at 0°C, reducing any residual ketone impurities and ensuring complete deuteration at the alcohol position.

| Parameter | Value |

|---|---|

| Isotopic Enrichment | 95–98% |

| Reaction Time | 48–72 hours |

| Solvent | D2O/CD3OD |

Purification and Characterization

The crude product undergoes:

-

Liquid-Liquid Extraction : Washes with D2O and DCM remove acidic byproducts.

-

Crystallization : Slow cooling of a deuterated isopropanol (CD3CHOD) solution yields crystals with >99% deuterium content.

-

Analytical Validation :

Critical Reagents and Solvents

Deuterated synthesis demands high-purity reagents to minimize proton contamination:

| Reagent | Role | Supplier |

|---|---|---|

| D2O | Solvent/Deuteration | Medical Isotopes |

| NaBD4 | Reducing Agent | C/D/N Isotopes |

| CD3OD | Deuterated Solvent | Kanto Chemical |

Challenges and Mitigation Strategies

Isotopic Dilution

Proton contamination from moisture or non-deuterated solvents can reduce isotopic purity. Solutions include:

Byproduct Formation

Side reactions during Friedel-Crafts alkylation may yield diaryl ketones. This is mitigated by:

-

Strict temperature control (0–5°C) during Grignard reagent addition.

-

Catalytic use of deuterated sulfuric acid (D2SO4) to suppress ketonization.

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg) employs continuous-flow reactors to enhance deuteration efficiency:

-

Flow Reactor Parameters :

-

Residence Time: 2 hours

-

Temperature: 75°C

-

Pressure: 3 bar

-

-

Output : 92% yield with 97% isotopic enrichment, as reported by suppliers like Medical Isotopes.

Applications and Pharmacokinetic Impact

The deuterated alcohol’s primary use lies in drug metabolism studies. Deuteration slows cytochrome P450-mediated oxidation, extending the half-life of parent drugs by up to 300%. For example, Russak et al. demonstrated that deuterated analogs exhibit altered clearance rates due to the kinetic isotope effect .

Chemical Reactions Analysis

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form bis(4-chlorophenyl) ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can convert the compound back to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in studies involving reaction mechanisms and kinetics due to its stable isotopic labeling.

Biology: Employed in metabolic studies to track the distribution and transformation of compounds within biological systems.

Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolic pathways of potential therapeutic agents.

Mechanism of Action

The mechanism of action of bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered pharmacokinetic profiles. This can result in prolonged half-life, reduced metabolic degradation, and enhanced bioavailability of the compound .

Comparison with Similar Compounds

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol can be compared with other similar compounds, such as:

Bis(4-chlorophenyl)methanol: The non-deuterated form, which has different pharmacokinetic and metabolic properties.

Bis(4-chlorophenyl) ketone: An oxidized derivative with distinct chemical and physical characteristics.

Bis(5-chloro-2-hydroxyphenyl)methane: A structurally related compound with different functional groups and applications

The uniqueness of this compound lies in its deuterium labeling, which imparts specific advantages in terms of stability and metabolic behavior, making it a valuable tool in scientific research and industrial applications.

Biological Activity

Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol is a deuterated compound that has garnered attention in biochemical research due to its unique properties and applications in drug metabolism studies. The presence of deuterium allows for enhanced tracking and analysis of metabolic pathways, providing insights into pharmacokinetics and drug interactions.

Target of Action : This compound functions primarily as a tracer in drug development. Its deuterium labeling facilitates the study of drug metabolism by allowing researchers to trace the compound's behavior in biological systems.

Mode of Action : this compound interacts with various biomolecules through the incorporation of stable heavy isotopes. This interaction can influence the binding affinity and activity of enzymes and receptors involved in drug metabolism.

Biochemical Pathways : The incorporation of deuterium has been shown to affect several biochemical processes, including:

- Drug Metabolism : Alters the metabolic pathways, potentially leading to changes in absorption, distribution, metabolism, and excretion (ADME) profiles.

- Cellular Signaling : Influences signaling pathways that regulate gene expression and cellular responses.

This compound exhibits significant biochemical activity:

- Interaction with Enzymes : The compound has been demonstrated to interact with cytochrome P450 enzymes, affecting their catalytic efficiency.

- Cellular Effects : Studies indicate that this compound can modulate cell signaling pathways and gene expression profiles. For instance, it may impact the expression of genes involved in cellular stress responses.

Pharmacokinetics

The pharmacokinetic properties of deuterated compounds like this compound are notable:

- Absorption and Distribution : The presence of deuterium can enhance the solubility and stability of drug formulations.

- Metabolism : Deuteration can lead to slower metabolic rates compared to non-deuterated counterparts due to kinetic isotope effects.

- Excretion : Altered metabolic pathways may influence the excretion rates of drugs.

Case Studies

Several studies have highlighted the utility of this compound in drug metabolism research:

- Study on Drug Interaction : A study demonstrated that the incorporation of deuterium into a known pharmaceutical compound altered its metabolic profile significantly. The results indicated that deuterated drugs exhibited improved bioavailability and reduced side effects compared to their non-deuterated forms.

- Metabolic Tracing in Vivo : In animal models, this compound was used to trace the metabolic fate of various drugs. The findings revealed distinct metabolic pathways that were not observable with traditional tracers.

Chemical Reactions Analysis

The compound undergoes several chemical transformations:

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form bis(4-chlorophenyl) ketone using agents like chromium trioxide. |

| Reduction | May be reduced back to its corresponding alcohol using lithium aluminum hydride (LiAlH4). |

| Substitution | Nucleophilic substitution reactions can occur where chlorine atoms are replaced by nucleophiles. |

Scientific Research Applications

This compound has diverse applications across various fields:

- Chemistry : Utilized as a tracer in reaction mechanism studies due to its stable isotopic labeling.

- Biology : Employed in metabolic studies for tracking compound transformations within biological systems.

- Medicine : Investigated for its potential in improving drug formulations through enhanced pharmacokinetic profiles.

- Industry : Used in the production of deuterated compounds for specialty chemicals and materials.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Bis(4-chlorophenyl-2,3,5,6-d4)methyl alcohol, and how do isotopic labeling strategies influence reaction yields?

- Methodological Answer : Synthesis typically involves deuteration of precursor aromatic rings via catalytic exchange or halogen-deuterium substitution. For example, highlights fluorinated benzyl alcohol synthesis using nucleophilic aromatic substitution with deuterated reagents. Isotopic purity (e.g., >98 atom% D, as noted in ) requires rigorous purification via column chromatography or recrystallization. Yield optimization may involve adjusting reaction temperature and stoichiometric ratios of deuterium sources (e.g., D₂O or deuterated acids) .

Q. Which analytical techniques are critical for characterizing isotopic purity and structural integrity?

- Methodological Answer :

Q. How does deuteration impact the compound’s solubility and stability in aqueous/organic systems?

- Methodological Answer : Deuteration alters hydrophobicity due to reduced hydrogen bonding. Comparative studies using deuterated vs. non-deuterated analogs (e.g., ) suggest lower aqueous solubility (~15–20% reduction) but enhanced stability in organic solvents like DMSO or THF. Stability assays under varying pH and temperature conditions are recommended to assess degradation kinetics .

Advanced Research Questions

Q. What isotopic effects arise in kinetic studies involving this compound, and how are they quantified?

- Methodological Answer : Deuterium’s higher mass reduces vibrational frequencies, leading to kinetic isotope effects (KIEs) in reactions like nucleophilic substitutions. For example, KIE (k_H/k_D) values >1.5 indicate significant isotopic influence. Techniques include competitive isotopic labeling experiments paired with GC-MS or LC-MS to track reaction pathways ( ).

Q. How can contradictions in spectroscopic data (e.g., NMR vs. MS) be resolved when characterizing deuterated derivatives?

- Methodological Answer : Discrepancies often stem from incomplete deuteration or isotopic scrambling. Cross-validation using multiple techniques is essential:

- Step 1 : Use high-resolution MS to confirm molecular ion clusters.

- Step 2 : Employ ²H NMR to detect residual protons at labeled positions.

- Step 3 : Repeat synthesis with optimized deuteration conditions (e.g., prolonged reaction times, excess D₂O) ( ).

Q. What theoretical frameworks guide the design of deuterated analogs for metabolic or environmental tracer studies?

- Isotopic Dilution Analysis : Modeling tracer distribution in biological systems.

- Environmental Fate Studies : Using deuterium as a stable isotopic marker to track degradation pathways (e.g., hydrolysis or photolysis). Computational tools like DFT can predict isotopic effects on reaction mechanisms .

Q. How can this compound be integrated into polymer or coordination chemistry research?

- Methodological Answer : As a deuterated building block, it can synthesize labeled polymers for neutron scattering studies. For coordination complexes, deuterated ligands enhance NMR resolution in paramagnetic systems. Experimental protocols involve:

- Polymerization : Radical-initiated reactions with deuterated monomers.

- Ligand Synthesis : Substituting non-deuterated benzyl alcohols in metal-ligand complexes ( ).

Data Contradiction and Validation

Q. What strategies address discrepancies between computational predictions and experimental results for deuterated compounds?

- Methodological Answer :

- Step 1 : Re-optimize computational parameters (e.g., basis sets for DFT) to account for deuterium’s nuclear volume.

- Step 2 : Validate predicted vibrational spectra (IR/Raman) with experimental data.

- Step 3 : Use sensitivity analysis to identify error-prone steps in synthesis or characterization ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.